molecular formula C7H10FN B14901510 2-fluoro-N-(prop-2-yn-1-yl)cyclobutan-1-amine

2-fluoro-N-(prop-2-yn-1-yl)cyclobutan-1-amine

Cat. No.: B14901510
M. Wt: 127.16 g/mol
InChI Key: HJWHGBUNHJYBCD-UHFFFAOYSA-N
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Description

2-fluoro-N-(prop-2-yn-1-yl)cyclobutan-1-amine is a chemical compound that features a cyclobutane ring substituted with a fluorine atom and an amine group attached to a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis units can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(prop-2-yn-1-yl)cyclobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-fluoro-N-(prop-2-yn-1-yl)cyclobutan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(prop-2-yn-1-yl)cyclobutan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom and the prop-2-yn-1-yl group in 2-fluoro-N-(prop-2-yn-1-yl)cyclobutan-1-amine makes it unique compared to similar compounds. The fluorine atom can enhance the compound’s stability, reactivity, and binding affinity, while the prop-2-yn-1-yl group provides a site for further functionalization and derivatization .

Properties

Molecular Formula

C7H10FN

Molecular Weight

127.16 g/mol

IUPAC Name

2-fluoro-N-prop-2-ynylcyclobutan-1-amine

InChI

InChI=1S/C7H10FN/c1-2-5-9-7-4-3-6(7)8/h1,6-7,9H,3-5H2

InChI Key

HJWHGBUNHJYBCD-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1CCC1F

Origin of Product

United States

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